Human Chymase-Dependent Angiotensin II Formation: Complete Inhibition by Daphnodorin A vs. Partial or No Inhibition by B and C
Daphnodorin A completely inhibited human chymase-dependent angiotensin II formation, whereas daphnodorin B exhibited only partial inhibition and daphnodorin C produced no inhibition whatsoever [1]. All three compounds were tested in parallel under identical assay conditions using purified human chymase. Importantly, none of the three daphnodorins inhibited angiotensin-converting enzyme (ACE)-dependent Ang II formation or purified human tryptase, confirming that the differential effect is chymase-specific and not due to general protease inhibition or assay interference [1].
| Evidence Dimension | Inhibition of human chymase-dependent angiotensin II formation |
|---|---|
| Target Compound Data | Complete inhibition (qualitative functional outcome: full suppression of Ang II generation) |
| Comparator Or Baseline | Daphnodorin B: partial inhibition; Daphnodorin C: no inhibition. ACE-dependent Ang II formation unaffected by all three. Purified human tryptase: not inhibited by any daphnodorin. |
| Quantified Difference | Qualitative categorical divergence: complete vs. partial vs. no inhibition; chymase selectivity confirmed vs. ACE and tryptase |
| Conditions | In vitro enzymatic assay; purified human chymase; Ang II formation measured; parallel testing of daphnodorins A, B, C; ACE and tryptase counter-screens |
Why This Matters
This is the single most striking functional differentiation within the daphnodorin series: a qualitative yes/no/partial divergence where daphnodorin A uniquely and completely ablates chymase-dependent Ang II production, which directly informs compound selection for chymase-targeted cardiovascular or mast cell research programs.
- [1] Takai S, Sakaguchi M, Jin D, Baba K, Miyazaki M. Effects of daphnodorin A, daphnodorin B and daphnodorin C on human chymase-dependent angiotensin II formation. Life Sci. 1999;64(21):1889-1896. doi:10.1016/S0024-3205(99)00135-6. PMID: 10353587. View Source
